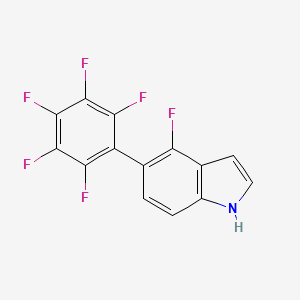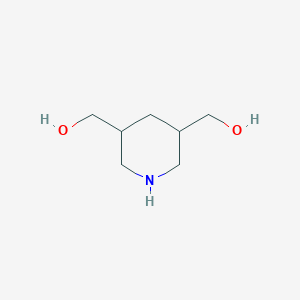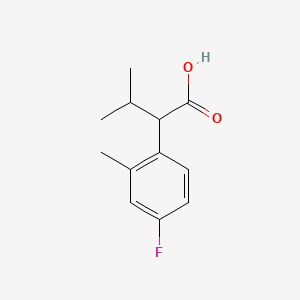
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving molecular recognition and binding interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and molecular recognition studies . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: A linker used in antibody-drug conjugates.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Used as a phase transfer catalyst.
Uniqueness
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane is unique due to its specific structure and properties, which make it particularly suitable for use as a ligand in coordination chemistry and catalysis . Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane |
InChI |
InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2 |
InChI Key |
JTKFNGYHUQVLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCN(OCCOCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)



![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)



![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079028.png)



